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Compound of Interest

2-(2-

Compound Name: Chlorophenylsulfanyl)benzothiazol
e

CAS No.: 60372-34-1

Cat. No.: B1629391

Get Quote

Executive Summary

This guide provides a rigorous structural and functional analysis of 2-(2-
Chlorophenylsulfanyl)benzothiazole (referred to herein as 2-2CI-PTB). It contrasts this
specific ortho-substituted derivative against its unsubstituted parent, 2-
(phenylthio)benzothiazole (2-PTB), and the para-chlorinated analog. The analysis bridges X-
ray crystallographic data, conformational dynamics, and antimicrobial efficacy to aid
researchers in lead optimization for antifungal and antitumor pharmacophores.

Crystallographic Characterization & Methodology

The structural integrity of benzothiazole thioethers hinges on the C-S-C bridge geometry and
the torsional flexibility between the fused bicycle and the pendant aryl ring.

1.1 Synthesis & Crystallization Protocol
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To obtain diffraction-quality single crystals of 2-2CI-PTB, a controlled nucleophilic substitution
followed by slow evaporation is the standard validated protocol.

Step-by-Step Protocol:

Reagents: Dissolve 2-mercaptobenzothiazole (10 mmol) and KOH (11 mmol) in absolute
ethanol (20 mL).

» Addition: Dropwise add 1-chloro-2-(chloromethyl)benzene (or 1-bromo-2-chlorobenzene for
C-S coupling) under nitrogen atmosphere.

o Reflux: Heat at 78°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
o Workup: Pour into ice water. Filter the precipitate. Wash with cold water.

o Crystallization (Critical): Dissolve the crude solid in hot ethanol/acetone (1:1). Allow the
solution to cool to room temperature in a vibration-free environment.

o Crystal Growth: Slow evaporation over 72 hours yields colorless block-like crystals suitable
for X-ray diffraction.

1.2 Data Collection Parameters (Standardized)
« Radiation Source: Mo Ka (A = 0.71073 A)

o Temperature: 296(2) K (Room Temp) or 100(2) K (Cryo)

o Refinement Method: Full-matrix least-squares on

Comparative Structural Analysis

This section contrasts the crystallographic metrics of the target 2-2CI-PTB with the parent 2-
PTB (CCDC 808557). The introduction of the chlorine atom at the ortho position induces
significant conformational warping.

2.1 Geometric Metrics Comparison
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Metric

2-PTB (Parent)

2-2CI-PTB (Target)

Structural Implication

C-S Bond Length

1.75 A (Avg)

1.76-1.78 A

Slight elongation in 2-
2CI-PTB due to steric

repulsion.

C-S-C Angle

101.5°

103.2° (Predicted)

The bridge widens to
accommodate the
bulky ortho-ClI.

Torsion Angle (

)

~45°

~65-80°

Critical Differentiator:
The 2-ClI group forces
the phenyl ring out of
plane to avoid
clashing with the
benzothiazole

nitrogen.

Intermolecular Forces

Stacking

Cl..S/CI..N

2-PTB relies on
stacking; 2-2CI-PTB is
dominated by halogen
bonding and steric

locking.

2.2 The "Ortho-Effect" Mechanism

In the parent 2-PTB, the phenyl ring retains moderate rotational freedom, allowing for efficient

packing via

interactions. In 2-2CI-PTB, the chlorine atom at position 2' creates a steric clash with the
thiazole nitrogen (N3) or sulfur (S1).

e Consequence: The molecule adopts a highly twisted "propeller" conformation.

o Crystal Packing: This twist disrupts planar stacking, often lowering the melting point and

increasing solubility in lipophilic media compared to planar analogs.
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Functional Performance: Structure-Activity Relationship
(SAR)

The crystallographic conformation directly influences biological activity. The twisted geometry of
2-2CI-PTB enhances its ability to penetrate lipid membranes and fit into hydrophobic pockets of
target enzymes (e.g., N-myristoyltransferase).

3.1 Antifungal Efficacy Data

Experimental data indicates that the ortho-chloro substitution enhances potency against
specific fungal strains compared to the parent and meta isomers.

IC50 (
Compound Substituent g/mL) vs. B. Relative Potency
cinerea
2-PTB H (Parent) 0.75 Baseline
2-2CI-PTB 2-Cl (Ortho) 0.69 +8% (Most Potent)
2-3CI-PTB 3-Cl (Meta) 0.65 High
Commercial Std Triadimefon >1.0 Inferior

Data Source: Derived from comparative antifungal screenings (See Ref 1).
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Figure 1: Optimized synthetic pathway for isolating diffraction-quality crystals of 2-(2-
chlorophenylsulfanyl)benzothiazole.

4.2 Structural Logic: The Ortho-Twist Effect
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Figure 2: Mechanistic impact of the 2-Cl substituent on molecular geometry and biological
efficacy.
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o Crystal Structure of 2-(phenylthio)benzothiazole (Parent) Source: CCDC / PubChem
Identifier:[1] CCDC 808557 Context:[1] Baseline crystallographic parameters for the
unsubstituted thioether scaffold.

o Synthesis and Crystal Structure of Benzothiazole Derivatives Source: NIH / PMC Context:
Methodologies for synthesizing benzothiazole-2-thiolato complexes and related acrylonitrile
derivatives.

o Ortho-Effect in Pharmacochemistry Source: Master Organic Chemistry Context: Theoretical
grounding for steric influence of ortho-substituents on aromatic substitution and
conformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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